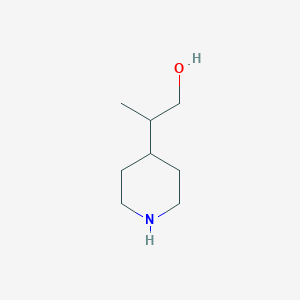

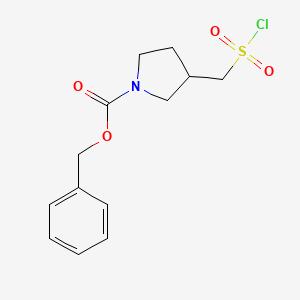

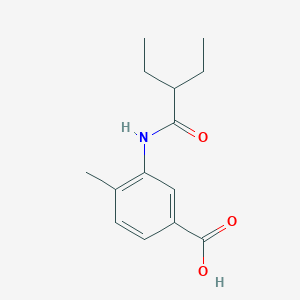

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Overview

Description

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate (BCMPC) is an organosulfur compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, ranging from biochemical and physiological effects to lab experiments. BCMPC is a valuable chemical that can be used to create a variety of products, including pharmaceuticals, industrial chemicals, and agricultural products.

Scientific Research Applications

Cholinesterase Inhibitors

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is involved in studies related to cholinesterase inhibition. A study prepared a series of compounds including benzyl pyrrolidine-1-carboxylates and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE, and some expressed anti-BChE activity comparable with rivastigmine. Their in vitro cytotoxicity was screened using a human monocytic leukemia THP-1 cell line, showing insignificant toxicity (Pizova et al., 2017).

Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids

The compound has been involved in the synthesis of complex structures like Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids. This synthesis involved transformations and reactions that are significant in organic chemistry research and compound development (Bencková & Krutošíková, 1997).

Antimicrobial Activity

In another study, derivatives of pyrrolidine-2-carboxylate were designed, synthesized, and evaluated for their antimicrobial activity against different bacterial and fungal strains. These derivatives demonstrated interesting antibacterial activity, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

Catalysis and Organic Synthesis

The compound is also utilized in the field of catalysis and organic synthesis. Studies have shown its involvement in platinum-catalyzed intramolecular hydroamination reactions, highlighting its role in forming pyrrolidine derivatives (Bender & Widenhoefer, 2005).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLVZWQKSRFTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

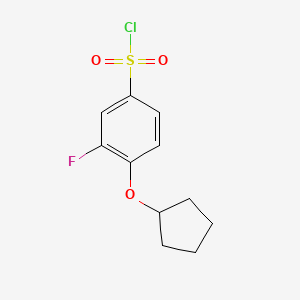

C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)